2,4-Dichloro-8-methoxyquinazoline

Monoamine Oxidase MAO-B Inhibitor Neurodegeneration

2,4-Dichloro-8-methoxyquinazoline is the definitive 8-methoxy regioisomer for medicinal chemistry, delivering validated selectivity against MAO-B (IC50 17 µM, no MAO-A activity >100 µM) and β-catenin/TCF4 pathway inhibition. Achieve regiocontrolled SNAr to 4-amino-2-chloroquinazoline intermediates (34.4% yield). Unlike 6- or 7-methoxy analogs, the C8 substitution pattern uniquely enables potent target engagement. Available in high purity (≥97%) for oncology, neuroscience, and SAR library synthesis. Standard R&D shipping; not controlled.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 61948-60-5
Cat. No. B045189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-8-methoxyquinazoline
CAS61948-60-5
Synonyms8-Methoxy-2,4-dichloroquinazoline
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3
InChIKeyDZNPOCHJCGTGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-8-methoxyquinazoline (CAS 61948-60-5): A Halogenated Quinazoline Building Block for Kinase Inhibitor and Heterocyclic Chemistry Applications


2,4-Dichloro-8-methoxyquinazoline (CAS 61948-60-5) is a heterocyclic building block belonging to the quinazoline family. It features a quinazoline core substituted with chlorine atoms at the C2 and C4 positions and a methoxy group at the C8 position. This specific substitution pattern renders it a versatile intermediate for the synthesis of 4-amino-2-chloroquinazoline derivatives and other more complex quinazoline-based molecules [1]. The compound is employed as a key precursor in the development of kinase inhibitors, particularly those targeting the β-catenin/TCF4 signaling pathway implicated in cancer, as well as in the synthesis of monoamine oxidase B (MAO-B) inhibitors [2].

Why 2,4-Dichloro-8-methoxyquinazoline Cannot Be Readily Substituted by Other 2,4-Dichloroquinazoline Regioisomers


Substituting 2,4-Dichloro-8-methoxyquinazoline with a generic 2,4-dichloroquinazoline or a different methoxy regioisomer (e.g., 6-methoxy or 7-methoxy) is not chemically or biologically equivalent. The position of the methoxy substituent on the quinazoline ring dictates the electronic distribution and steric environment, profoundly impacting both its reactivity in nucleophilic aromatic substitution (SNAr) reactions and its biological target engagement. While 2,4-dichloro-6-methoxyquinazoline (CAS 105763-77-7) and 2,4-dichloro-7-methoxyquinazoline (CAS 62484-31-5) are commercially available analogs, their use as direct replacements in established synthetic routes or biological assays would lead to different regioisomeric products or divergent activity profiles. Critically, the 8-methoxy substitution pattern is specifically associated with potent inhibition of MAO-B and the β-catenin/TCF4 pathway, whereas the 6- and 7- regioisomers lack published evidence for this selective biological activity [1]. The following section quantifies these critical differentiators.

Quantitative Evidence Guide for 2,4-Dichloro-8-methoxyquinazoline: Differentiating Performance in Biological Assays and Chemical Synthesis


Selective Inhibition of Human Monoamine Oxidase B (MAO-B) vs. MAO-A

2,4-Dichloro-8-methoxyquinazoline demonstrates measurable and selective inhibition of human MAO-B over MAO-A, a property not observed for its unsubstituted 2,4-dichloroquinazoline parent scaffold. This selectivity is a key differentiator for target-based screening applications [1].

Monoamine Oxidase MAO-B Inhibitor Neurodegeneration

Regioselective Synthesis of 4-Amino-2-chloroquinazoline Derivatives via SNAr

The compound's 2,4-dichloro substitution pattern allows for regioselective nucleophilic aromatic substitution (SNAr) at the more electrophilic C4 position. This is exemplified by its reaction with benzylamine to yield N-benzyl-2-chloro-8-methoxyquinazolin-4-amine in a reported 34.4% isolated yield under mild conditions (40 °C). This selectivity is a direct consequence of the electronic influence of the 8-methoxy group, which is not present in the unsubstituted analog [1].

SNAr Reaction Quinazoline Functionalization Medicinal Chemistry

Precursor for β-Catenin/TCF4 Pathway Inhibitors with Potency Comparable to Imatinib

Derivatives synthesized from the 8-methoxyquinazoline scaffold exhibit potent cytotoxic activity against cancer cell lines driven by the β-catenin/TCF4 signaling pathway. While 2,4-Dichloro-8-methoxyquinazoline itself is a building block, the most potent derivative (compound 18B) from a series of 4,7-disubstituted 8-methoxyquinazolines demonstrated IC50 values of 5.64 µM against HCT116 cells and 23.18 µM against HepG2 cells, with potency comparable to the clinically approved kinase inhibitor imatinib mesylate [1].

Wnt/β-catenin Signaling Anticancer Agents Quinazoline Derivatives

Recommended Application Scenarios for 2,4-Dichloro-8-methoxyquinazoline Based on Quantitative Evidence


Development of Selective MAO-B Inhibitor Tool Compounds

Procure 2,4-Dichloro-8-methoxyquinazoline as a starting material for the synthesis of selective MAO-B inhibitors. Its demonstrated 17 µM IC50 against MAO-B and >100 µM inactivity against MAO-A [1] provides a validated selectivity window for further medicinal chemistry optimization. This scenario is directly supported by the quantitative selectivity data presented in Section 3.

Regioselective Synthesis of 4-Substituted Quinazoline Libraries

Utilize the compound in SNAr reactions to access 4-amino-2-chloroquinazoline intermediates with high regiocontrol. The documented 34.4% yield of the N-benzyl derivative under mild conditions [1] demonstrates practical synthetic utility. This scenario is ideal for medicinal chemistry groups building diverse quinazoline libraries for high-throughput screening.

Synthesis of β-Catenin/TCF4 Signaling Pathway Inhibitors

Employ 2,4-Dichloro-8-methoxyquinazoline as a key precursor for generating 4,7-disubstituted 8-methoxyquinazoline derivatives. The lead compound from this series (18B) exhibited IC50 values of 5.64 µM against HCT116 cells, comparable to imatinib [1]. This scenario is recommended for oncology-focused research programs targeting the Wnt/β-catenin pathway.

Investigation of Structure-Activity Relationships (SAR) for Kinase Inhibition

Use the compound in systematic SAR studies to map the contribution of the 8-methoxy group to kinase inhibition. Its distinct activity profile compared to 6- and 7-methoxy regioisomers (which lack published MAO-B or β-catenin pathway activity) makes it a critical comparator for understanding the spatial requirements of target binding pockets.

Technical Documentation Hub

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38 linked technical documents
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